In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of 1-Bromo-3,5-dichloro-2-isopropoxybenzene
In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of 1-Bromo-3,5-dichloro-2-isopropoxybenzene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Bromo-3,5-dichloro-2-isopropoxybenzene (CAS: 1010390-52-9)
Executive Summary
As a Senior Application Scientist, I frequently encounter polyhalogenated aryl ethers in the design of advanced pharmaceutical scaffolds and agrochemical active ingredients. 1-Bromo-3,5-dichloro-2-isopropoxybenzene is a highly specialized, sterically encumbered building block. Its value lies in its orthogonal reactivity : the differential bond dissociation energies between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allow for highly selective transition-metal-catalyzed cross-coupling or halogen-metal exchange, leaving the inert chlorides intact for downstream optimization.
This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, mechanistic synthesis, and application of this molecule, moving beyond basic data sheets to explain the causality behind its handling and reactivity.
Structural & Physicochemical Profiling
The physical properties of 1-Bromo-3,5-dichloro-2-isopropoxybenzene are dictated by its heavy halogenation and the bulky isopropoxy ether linkage. The electron-withdrawing nature of the three halogens significantly lowers the electron density of the aromatic ring, rendering it highly resistant to electrophilic aromatic substitution but primed for nucleophilic attack or oxidative addition [1].
Quantitative Data Summary
Note: Due to the specialized nature of this intermediate, standard commercial Safety Data Sheets (SDS) often list physical properties as "No Data Available"[4]. The boiling point, density, and LogP values below are expert-derived predictive estimates based on structural analogs (e.g., 2-bromoisopropoxybenzene and 1,3,5-trichlorobenzene).
| Property | Value | Source / Rationale |
| CAS Number | 1010390-52-9 | ChemScene [2] |
| Molecular Formula | C9H9BrCl2O | BLD Pharm [3] |
| Molecular Weight | 283.98 g/mol | ChemicalBook [1] |
| SMILES | CC(C)OC1=C(C=C(C=C1Br)Cl)Cl | BLD Pharm [3] |
| Appearance | Colorless to pale yellow liquid | Typical for halogenated aryl ethers |
| Boiling Point | ~270–290 °C (at 760 mmHg) | Predicted (Heavy halogen mass) |
| Density | ~1.50–1.60 g/cm³ | Predicted (Br/Cl atomic density) |
| Lipophilicity (LogP) | 4.5 – 5.0 | Predicted (Highly hydrophobic) |
Mechanistic Synthesis & Experimental Protocols
The most logical and cost-effective synthetic route to 1-Bromo-3,5-dichloro-2-isopropoxybenzene is the Williamson ether synthesis starting from 2-bromo-4,6-dichlorophenol . The parent phenol is easily accessed via the regioselective electrophilic bromination of 2,4-dichlorophenol.
Figure 1: Two-step synthetic workflow for 1-Bromo-3,5-dichloro-2-isopropoxybenzene.
Causality in Experimental Design
The alkylation of 2-bromo-4,6-dichlorophenol is notoriously difficult due to two factors:
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Electronic Deactivation: The phenoxide anion is highly stabilized (pKa ~ 5-6) by the inductive withdrawal of the three halogens, drastically reducing its nucleophilicity.
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Steric Bottleneck: The ortho-bromo and ortho-chloro substituents create a severe steric shield around the oxygen atom.
Why these specific reagents? To overcome this, the reaction strictly requires a polar aprotic solvent (DMF or NMP ) to minimize ion pairing, leaving the phenoxide "naked" and reactive. A mild base like K₂CO₃ is sufficient for deprotonation without causing excessive side reactions. An excess of isopropyl bromide (iPrBr) is mandated because the elevated temperatures (70 °C) required to drive the sterically hindered Sₙ2 displacement simultaneously promote the competing E2 elimination of the alkyl halide to propene gas.
Self-Validating Protocol: Alkylation Workflow
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Reagent Charging: In a flame-dried round-bottom flask under N₂, dissolve 2-bromo-4,6-dichlorophenol (1.0 eq) in anhydrous DMF (0.5 M). Add finely powdered anhydrous K₂CO₃ (2.0 eq).
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Observation: The solution may slightly darken as the phenoxide is generated. No gas will evolve (unlike NaH or Na₂CO₃, K₂CO₃ forms KHCO₃ upon deprotonating phenols).
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Alkylation: Add isopropyl bromide (3.0 eq) in one portion. Heat the reaction mixture to 70 °C for 12–16 hours.
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Self-Validation Checkpoint (TLC): Monitor the reaction by TLC (Hexane/EtOAc 9:1). The starting phenol is highly polar and acidic (Rf ~ 0.2, often streaking), whereas the target ether is highly lipophilic and non-polar (Rf ~ 0.8). The reaction is complete when the lower Rf spot is entirely consumed.
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Self-Correcting Workup: Cool to room temperature and quench with water. Extract with Ethyl Acetate (3x). Critical Step: Wash the combined organic phases aggressively with 1M NaOH (aq) .
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Causality: This is a self-correcting purification step. Any unreacted 2-bromo-4,6-dichlorophenol is deprotonated to its water-soluble sodium salt and partitioned into the aqueous waste, ensuring the isolated organic layer contains exclusively the target ether.
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Isolation: Wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the product.
Chemical Reactivity & Downstream Applications
The utility of 1-Bromo-3,5-dichloro-2-isopropoxybenzene lies in the lability of the C-Br bond compared to the C-Cl bonds. The bond dissociation energy of C-Br (~81 kcal/mol) is significantly lower than that of C-Cl (~96 kcal/mol).
This allows chemists to perform chemoselective transformations at the C1 position while retaining the structural integrity of the C3 and C5 chlorides for later-stage functionalization or to serve as metabolic blockers in drug design.
Figure 2: Orthogonal reactivity pathways exploiting the labile C-Br bond.
Key Application Pathways
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Suzuki-Miyaura Cross-Coupling: Using Pd(PPh₃)₄ and a mild base, the bromide selectively undergoes oxidative addition, allowing coupling with aryl boronic acids to build complex biaryl systems.
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Halogen-Metal Exchange: Treatment with n-butyllithium at -78 °C selectively exchanges the bromide for lithium. The resulting aryllithium species can be trapped with electrophiles like CO₂ (to form benzoic acids) or DMF (to form benzaldehydes).
Safety, Handling, and Storage Standards
Polyhalogenated aromatic compounds require strict adherence to safety protocols due to their potential for bioaccumulation and hepatic toxicity [4].
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Toxicity: Halogenated benzenes are typically skin/eye irritants and can cause central nervous system depression upon prolonged inhalation. Handle exclusively in a Class II fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from direct UV light, as prolonged exposure can induce homolytic cleavage of the C-Br bond, leading to radical-induced degradation and discoloration (liberation of trace Br₂).
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Disposal: Must be disposed of as halogenated organic waste. Do not mix with standard non-halogenated solvent waste due to the risk of exothermic reactions with incompatible chemicals.
